molecular formula C10H22N2O2 B576221 tert-Butyl (5-aminopentan-2-yl)carbamate CAS No. 172833-25-9

tert-Butyl (5-aminopentan-2-yl)carbamate

Cat. No.: B576221
CAS No.: 172833-25-9
M. Wt: 202.298
InChI Key: VGFSVDUGQNCSSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-Butyl (5-aminopentan-2-yl)carbamate can be synthesized through various methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing, sourcing, and procurement processes. Companies like ChemScene provide bulk custom synthesis and in-stock or backordered impurities for this compound .

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl (5-aminopentan-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, cesium carbonate, and tetrabutylammonium bromide. For example, palladium-catalyzed cross-coupling reactions with various aryl halides have been investigated .

Major Products Formed: The major products formed from these reactions include N-Boc-protected anilines and other substituted amides or N-protected amines .

Scientific Research Applications

Tert-Butyl (5-aminopentan-2-yl)carbamate has a wide range of scientific research applications. In medicinal chemistry, it is used in the synthesis of various therapeutic compounds. It is also utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Additionally, it is employed in the palladium-catalyzed synthesis of N-Boc-protected anilines .

Mechanism of Action

The mechanism of action of tert-Butyl (5-aminopentan-2-yl)carbamate involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by undergoing chemical reactions that lead to the formation of active intermediates, which then interact with specific molecular targets. These interactions can result in various biological effects, depending on the specific application and context .

Comparison with Similar Compounds

Biological Activity

Tert-butyl (5-aminopentan-2-yl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique amine structure, has been investigated for various pharmacological properties, including anti-inflammatory and neuroprotective effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H19N2O2\text{C}_9\text{H}_{19}\text{N}_2\text{O}_2

This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-aminopentan-2-yl side chain. The presence of the amino group is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects in various biological systems.

1. Anti-inflammatory Activity

In vivo studies have demonstrated that derivatives of carbamates exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound were evaluated using the carrageenan-induced rat paw edema model. The results indicated that these compounds could inhibit inflammation effectively, with inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

CompoundInhibition Percentage (%)
Indomethacin100
This compound54.239
Other derivatives39.021 - 54.239

2. Neuroprotective Effects

Research has indicated that related compounds can act as inhibitors of amyloid beta peptide aggregation, which is significant in the context of Alzheimer's disease. A study involving a compound structurally similar to this compound showed moderate protective effects against astrocyte cell death induced by amyloid beta .

The findings suggested that while the compound reduced TNF-alpha levels and free radicals in cell cultures, its efficacy was not statistically significant when compared to established treatments like galantamine.

TreatmentEffect on Astrocyte Death (%)
Control100
Aβ Treatment80
M4 Compound20
GalantamineSignificant reduction

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • Inhibition of Pro-inflammatory Cytokines : The compound may modulate cytokine production, particularly TNF-alpha, which plays a pivotal role in inflammatory responses.
  • Amyloid Beta Interaction : The structural features of the compound may facilitate interactions with amyloid beta peptides, potentially preventing their aggregation.

Case Studies

Several case studies have highlighted the potential applications of this compound and its derivatives:

  • Anti-inflammatory Efficacy : In a controlled study involving rat models, the administration of carbamate derivatives resulted in significant reductions in paw edema compared to untreated controls.
  • Neuroprotection in Alzheimer's Models : In vitro studies demonstrated that treatment with related compounds led to a reduction in cell death rates among astrocytes exposed to amyloid beta, suggesting potential for therapeutic applications in neurodegenerative diseases.

Properties

IUPAC Name

tert-butyl N-(5-aminopentan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFSVDUGQNCSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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